1-Ethynylcyclopentanecarboxylic acid
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Overview
Description
1-Ethynylcyclopentanecarboxylic acid is an organic compound with the molecular formula C8H10O2 It is characterized by a cyclopentane ring substituted with an ethynyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-Ethynylcyclopentanecarboxylic acid can be achieved through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using palladium as a catalyst.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to form the desired carboxylic acid.
Chemical Reactions Analysis
1-Ethynylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis.
Scientific Research Applications
1-Ethynylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethynylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and binding affinity to target molecules .
Comparison with Similar Compounds
1-Ethynylcyclopentanecarboxylic acid can be compared to other cyclopentane derivatives, such as:
Cyclopentanecarboxylic Acid: Lacks the ethynyl group, resulting in different reactivity and applications.
Cyclopentene: A simpler structure without the carboxylic acid group, used in different types of chemical reactions.
Cyclopentanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and uses
The presence of the ethynyl group in this compound makes it unique, providing additional reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-ethynylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-8(7(9)10)5-3-4-6-8/h1H,3-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWTVUGVKFNSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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